molecular formula C20H20N2O2 B2876613 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-52-6

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2876613
CAS No.: 898427-52-6
M. Wt: 320.392
InChI Key: GVOQNUDKHKMSIX-UHFFFAOYSA-N
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Description

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that finds applications across several domains of science and industry. The intricate structure of this compound, combining various heterocyclic and benzamide groups, contributes to its unique chemical properties and diverse applications.

Preparation Methods

The synthesis of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multiple steps, each requiring specific reaction conditions and reagents. Industrial production methods often aim to optimize yield and purity while minimizing cost and environmental impact.

Synthetic Routes and Reaction Conditions

One common synthetic route involves the initial formation of the pyrido[3,2,1-ij]quinoline core, followed by functionalization steps to introduce the 3-methyl group and the benzamide moiety. This typically involves:

  • Cyclization reactions: to form the heterocyclic core.

  • Alkylation reactions: to introduce the methyl group.

  • Amide formation: to attach the benzamide group.

Industrial Production Methods

Industrial methods may use automated processes with controlled reaction conditions to ensure consistency. Reagents such as anhydrous solvents, strong acids or bases, and catalysts are commonly employed. Post-reaction, purification steps like recrystallization or chromatography are used to isolate the target compound.

Chemical Reactions Analysis

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is capable of undergoing various chemical reactions, including:

Oxidation and Reduction

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide can lead to oxidative cleavage or transformation of functional groups.

  • Reduction: Hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can reduce carbonyl groups to alcohols or amines.

Substitution

  • Electrophilic substitution: Common in aromatic systems, using reagents like halogens or nitration mixtures.

  • Nucleophilic substitution: Such as the reaction of the amide group with nucleophiles (e.g., hydrazine) to form hydrazides.

Major Products

These reactions can yield various derivatives, such as alcohols, amines, substituted aromatics, or complex heterocyclic compounds.

Scientific Research Applications

The unique structure of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide lends itself to several research applications:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Studied for its potential as a bioactive compound in various biological assays.

  • Medicine: Investigated for pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

When comparing 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide to similar compounds, several points of uniqueness emerge:

  • Structural complexity: The combination of heterocyclic and benzamide elements.

  • Functional versatility: Diverse reactivity due to various functional groups.

Similar Compounds

  • 2-methyl-N-(2-oxo-1,2,3,4,5,6,7,8-octahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

  • 3-ethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

These similar compounds share structural motifs but may differ in their specific functional groups and resultant chemical properties.

Properties

IUPAC Name

3-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOQNUDKHKMSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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